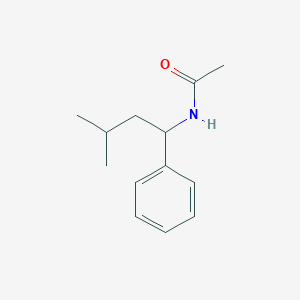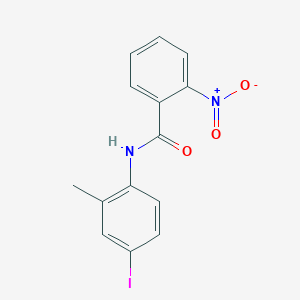![molecular formula C13H18N2O2 B6056245 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol (DMMP) is a chemical compound that belongs to the class of phenolic compounds. DMMP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase cell viability and proliferation. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have low toxicity and few side effects, making it a safe candidate for in vitro and in vivo studies. However, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for the study of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol. One potential direction is to further investigate the mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, particularly its interactions with the Nrf2 pathway. Another direction is to explore the potential of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could investigate the optimal dosage and administration of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, as well as its potential interactions with other drugs.
Méthodes De Synthèse
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4-hydroxyphenol with formaldehyde and morpholine. Another method involves the reaction of 2,6-dimethyl-4-nitrophenol with formaldehyde and morpholine, followed by reduction with sodium dithionite. Both of these methods result in the formation of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol with high yield and purity.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been widely used in scientific research, particularly in the field of biochemistry and physiology. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-12(8-11(2)13(10)16)9-14-15-3-5-17-6-4-15/h7-9,16H,3-6H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISMYDMRFFSSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)

![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)
![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)
